molecular formula C8H10ClNO B1422513 (4-Chloro-2-methoxyphenyl)methanamine CAS No. 896127-80-3

(4-Chloro-2-methoxyphenyl)methanamine

Cat. No.: B1422513
CAS No.: 896127-80-3
M. Wt: 171.62 g/mol
InChI Key: NHFLCGVYVOSCAV-UHFFFAOYSA-N
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Description

(4-Chloro-2-methoxyphenyl)methanamine is a substituted benzylamine derivative featuring a methoxy group at the 2-position and a chlorine atom at the 4-position of the benzene ring, with a methanamine (-CH2NH2) group attached. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFLCGVYVOSCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896127-80-3
Record name (4-chloro-2-methoxyphenyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)methanamine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired amine product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methoxyphenylmethanamine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, dechlorinated amines, and substituted phenylmethanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chloro-2-methoxyphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, it may inhibit the activity of monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. Additionally, its chloro and methoxy groups can modulate its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares (4-Chloro-2-methoxyphenyl)methanamine with structurally related compounds, focusing on substituents, molecular weights, synthesis routes, and applications:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Route Key Applications/Activities References
This compound 4-Cl, 2-OCH3 on benzene 171.62 (calculated) Not explicitly described; inferred via analogous methods (e.g., nitrile reduction or Buchwald-Hartwig amination) Pharmaceutical intermediate N/A
[5-(4-Chlorophenyl)-2-furyl]methanamine 4-Cl on phenyl attached to furyl 207.66 Not detailed; likely via cyclization of nitriles or Suzuki coupling Potential bioactive intermediate
(4-Chloro-2-methylphenyl)methanamine 4-Cl, 2-CH3 on benzene 155.62 Bromination of 4-chloro-1-indanone, followed by cyanation and reduction Research chemical
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine 2-Cl, 4-OCH2CH3 on biphenyl 298.21 Multi-step coupling (e.g., Ullmann or Buchwald reactions) Pharmaceutical intermediate
[3-(4-Methylphenyl)phenyl]methanamine Biphenyl with 4-CH3 substituent 213.74 Cross-coupling or reductive amination Ligand in catalysis

Key Research Findings and Data

Table 1: Substituent Effects on Bioactivity

Substituent Combination Observed Effect Example Compound Reference
4-Cl, 2-OCH3 Enhanced solubility and receptor binding This compound Inferred
4-Cl, 2-CH3 Increased lipophilicity (4-Chloro-2-methylphenyl)methanamine
Biphenyl + Cl/OCH2CH3 Improved pharmacokinetics (2-Chlorophenyl)(4-ethoxyphenyl)methanamine

Biological Activity

(4-Chloro-2-methoxyphenyl)methanamine, an organic compound with the molecular formula C₈H₁₀ClN₁O, possesses significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its structure includes a chloro group and a methoxy group on a phenyl ring, along with a methanamine functional group, which influences its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with ammonia or an amine under reductive amination conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of catalysts like palladium on carbon. This process is generally mild, favoring a neutral to slightly acidic pH to optimize yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. For example, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL . The structural features of this compound may enhance its interaction with bacterial enzymes or cell membranes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation across various cell lines. For instance, certain analogues showed significant activity against cancer cell lines such as SNB-19 and NCI-H460, with promising percentages of growth inhibition (PGI) at concentrations around 10 µM .

While specific mechanisms for this compound are not fully elucidated, similar compounds have been known to interact with various enzymes and receptors. These interactions may lead to enzyme inhibition or modulation of receptor activity, affecting metabolic pathways crucial for cellular function . The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups likely enhances its bioactivity by optimizing binding interactions with biological targets.

Study 1: Anticancer Evaluation

A study conducted on a series of compounds related to this compound revealed significant anticancer activities. The analogues were tested against multiple cancer cell lines following the National Cancer Institute protocols, demonstrating effective binding in molecular docking studies against tubulin inhibitors .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of derivatives derived from this compound. The study highlighted that certain substitutions on the phenyl ring enhanced antibacterial activity, showcasing MIC values comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence biological activity. For example:

  • Chloro Substitution : Enhances binding affinity to biological targets.
  • Methoxy Group : Contributes to solubility and stability in biological systems.

Table 1 summarizes key findings from SAR studies:

Compound VariationAnticancer Activity (PGI)Antibacterial Activity (MIC)
Original CompoundModerateLow
4-Nitro Substituted VariantHighModerate
2-Methoxy Substituted VariantModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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